molecular formula C17H11ClFN3O2 B1241119 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide CAS No. 361436-79-5

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide

Cat. No.: B1241119
CAS No.: 361436-79-5
M. Wt: 343.7 g/mol
InChI Key: TVELBYZQRWPJQR-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide is a novel compound known for its potent, broad-spectrum state-dependent sodium channel blocking properties. It has been studied extensively for its potential therapeutic applications, particularly in treating various pain states, including neuropathic, inflammatory, and postsurgical pain .

Preparation Methods

The synthesis of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves its interaction with voltage-gated sodium channels. It binds to these channels in a state-dependent manner, meaning it preferentially binds to channels that are in an open or inactivated state. This binding inhibits the flow of sodium ions through the channels, thereby reducing neuronal excitability and alleviating pain . The molecular targets include various sodium channel subtypes, and the pathways involved are primarily related to pain signal transmission and modulation.

Comparison with Similar Compounds

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide is unique compared to other sodium channel blockers due to its high potency, faster binding kinetics, and greater levels of state dependence. Similar compounds include:

These comparisons highlight the compound’s potential advantages in terms of efficacy and safety for pain management.

Properties

IUPAC Name

2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVELBYZQRWPJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432389
Record name 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361436-79-5
Record name 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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